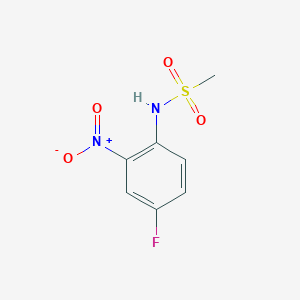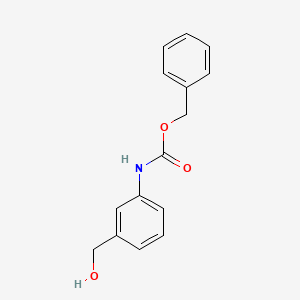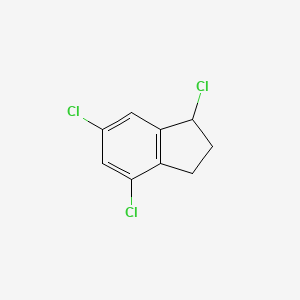
1,4,6-trichloro-2,3-dihydro-1H-indene
Descripción general
Descripción
1,4,6-Trichloro-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C9H7Cl3. It has a molecular weight of 221.51 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1,4,6-trichloro-2,3-dihydro-1H-indene consists of a nine carbon © atoms and seven hydrogen (H) atoms, along with three chlorine (Cl) atoms .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The derivatives of 1,4,6-trichloro-2,3-dihydro-1H-indene have been studied for their antimicrobial properties. These compounds have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The ability to combat multidrug-resistant microbial pathogens makes these derivatives valuable in the development of new antimicrobial agents.
Anticancer Properties
Some triazine derivatives, which can be synthesized from compounds related to 1,4,6-trichloro-2,3-dihydro-1H-indene, exhibit anticancer activities . They have been used clinically to treat cancers such as lung, breast, and ovarian cancer. The exploration of these derivatives for anticancer applications continues to be a significant area of research.
Polymer Photostabilizers
In the field of materials science, these derivatives are used as photostabilizers in polymers . They help in preventing the degradation of polymers when exposed to UV light, thus extending the material’s lifespan and utility.
Aromatase Inhibitory Activity
Recent studies have shown that certain 1,4,6-trichloro-2,3-dihydro-1H-indene derivatives possess significant aromatase inhibitory activity . This is crucial in the treatment of hormone-sensitive cancers, as aromatase is an enzyme that converts androgens to estrogens, which can fuel the growth of certain types of cancer.
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which are structurally similar to 1,4,6-trichloro-2,3-dihydro-1h-indene, play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indane derivatives, which are structurally related, have been reported to interact with sodium ions, yielding a salt . This interaction can be reversed by adding an aqueous solution of hydrochloric acid .
Biochemical Pathways
Indane derivatives are known to be involved in various biological processes .
Result of Action
Indane derivatives have been reported to have various biologically vital properties .
Direcciones Futuras
Propiedades
IUPAC Name |
1,4,6-trichloro-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3/c10-5-3-7-6(9(12)4-5)1-2-8(7)11/h3-4,8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOQWLZEVHEWLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1Cl)C=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,6-trichloro-2,3-dihydro-1H-indene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



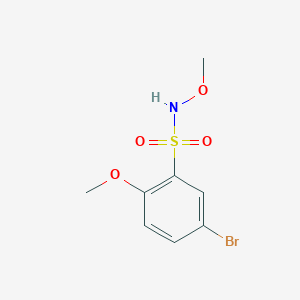
![3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1444855.png)
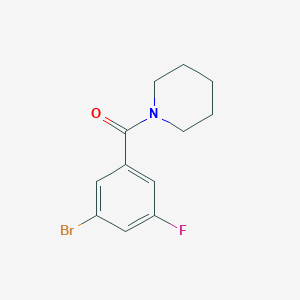
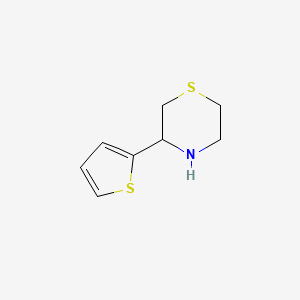
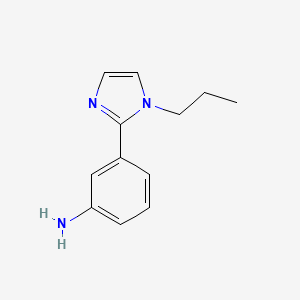
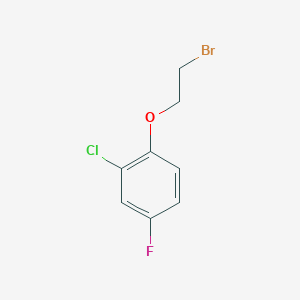
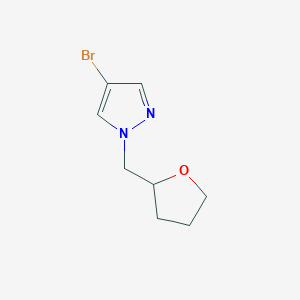
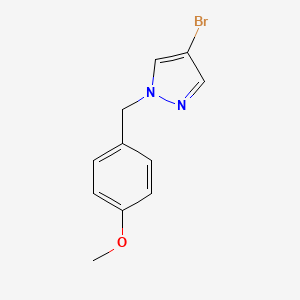
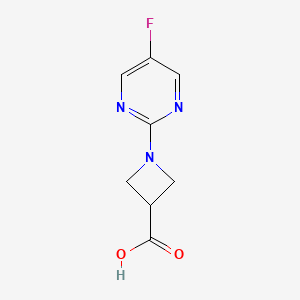
![N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1444870.png)


